Lipophilicity (XLogP3) Enhancement of +0.4 vs. Des-Methyl Piperidine Analog Drives Membrane Permeability and Protein Binding
The target compound exhibits a computed XLogP3 of 3.2, compared with 2.8 for the des-methyl analog 2-chloro-4-(piperidin-1-yl)pyridine (CAS 1209459-54-0) . This represents a ΔXLogP3 of +0.4 log units, corresponding to an approximately 2.5-fold higher predicted octanol–water partition coefficient. Both compounds share identical TPSA (16.1 Ų) and hydrogen bond donor/acceptor counts, isolating the lipophilicity difference to the single methyl group addition .
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; MW = 210.70 g·mol⁻¹ |
| Comparator Or Baseline | 2-Chloro-4-(piperidin-1-yl)pyridine (1209459-54-0): XLogP3 = 2.8; MW = 196.67 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5-fold higher lipophilicity); ΔMW = +14.03 g·mol⁻¹ (+7.1%) |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm; values retrieved from PubChem Compound Summary pages |
Why This Matters
For procurement decisions in lead optimization campaigns, a ΔXLogP3 of +0.4 is large enough to alter oral absorption, blood–brain barrier penetration, and plasma protein binding, meaning the target compound cannot be substituted by the des-methyl analog without re-profiling ADME endpoints.
- [1] PubChem Compound Summary for CID 103721685, 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1289270-33-2 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 53217413, 2-Chloro-4-(piperidin-1-yl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1209459-54-0 (accessed 2026-05-02). View Source
